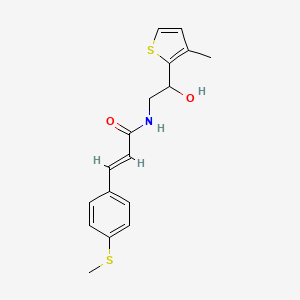

![molecular formula C12H7ClFN3 B2612209 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1031936-97-6](/img/structure/B2612209.png)

4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

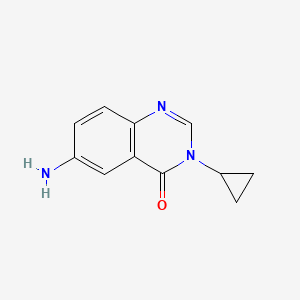

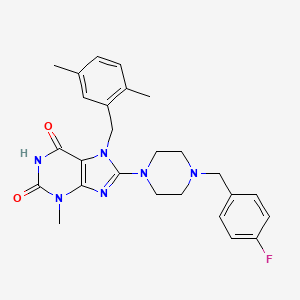

“4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine” is a chemical compound with the molecular formula C12H7ClFN3 . It is a type of pyrazolo[1,5-a]pyrazine, a class of compounds that have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine” involves a pyrazolo[1,5-a]pyrazine core with a 4-fluorophenyl group and a chlorine atom attached . Detailed structural analysis or molecular docking studies specifically for this compound are not provided in the retrieved sources .

Chemical Reactions Analysis

Information on specific chemical reactions involving “4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine” is not available in the retrieved sources. Pyrazolo[1,5-a]pyrazine derivatives, in general, have been studied for their reactivity and potential as biological inhibitors .

Physical And Chemical Properties Analysis

The average mass of “4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine” is 247.656 Da . Other specific physical and chemical properties of this compound are not provided in the retrieved sources.

Scientific Research Applications

Heterocyclic Chemistry and Organic Synthesis

Pyrazole and pyrazine derivatives are pivotal in medicinal chemistry and organic synthesis, offering a versatile scaffold for the development of various biologically active compounds. These heterocycles are extensively utilized as synthons in creating complex molecular architectures due to their unique electronic and structural properties. For instance, Dar and Shamsuzzaman (2015) highlighted the importance of pyrazole moieties in synthesizing a wide array of heterocyclic compounds with significant biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. This demonstrates the utility of such derivatives in designing new drugs and exploring novel therapeutic agents (Dar & Shamsuzzaman, 2015).

Optoelectronic Applications

The incorporation of pyrazine and similar heterocycles into π-extended conjugated systems has shown great value in creating novel optoelectronic materials. Lipunova et al. (2018) reported on the synthesis and application of quinazoline and pyrimidine derivatives for electronic devices, highlighting their role in luminescent small molecules and chelate compounds for electroluminescence and photoelectric conversion. This indicates the potential of heterocyclic derivatives in advancing technologies for organic light-emitting diodes (OLEDs) and other electronic applications (Lipunova et al., 2018).

Mechanism of Action

While the exact mechanism of action for “4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine” is not specified in the retrieved sources, pyrazolo[1,5-a]pyrazine derivatives have been studied as potential inhibitors of tropomyosin receptor kinases (TRKs) . TRKs are associated with cell proliferation and differentiation, and their overexpression can lead to cancer .

Future Directions

The future directions for research on “4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine” and related compounds could involve further exploration of their potential as TRK inhibitors . This could include more detailed studies on their synthesis, structure-activity relationships, and mechanisms of action.

properties

IUPAC Name |

4-chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFN3/c13-12-11-7-10(16-17(11)6-5-15-12)8-1-3-9(14)4-2-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHHVGFZQDCXKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

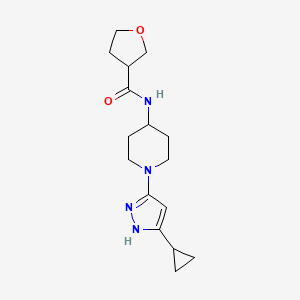

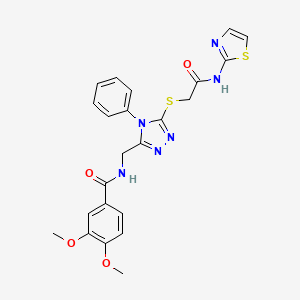

![1-(2-hydroxyethyl)-6-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2612143.png)

![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2612147.png)